molecular formula C19H25N3O4S2 B2632378 1-(methylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)piperidine-3-carboxamide CAS No. 1058398-26-7

1-(methylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)piperidine-3-carboxamide

Cat. No. B2632378
CAS RN: 1058398-26-7
M. Wt: 423.55
InChI Key: HUJMVPMOANEUOC-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)piperidine-3-carboxamide, also known as MPPT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPPT belongs to the class of piperidine carboxamide derivatives and has been studied extensively for its pharmacological properties.

Scientific Research Applications

Alternative Reaction Products and Chemical Synthesis

One study outlines the synthesis of N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide and N-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-acetamide as alternative products in a specific chemical reaction process, showcasing the compound's relevance in chemical synthesis and potential in generating diverse pharmacologically active molecules (A. Krauze et al., 2007).

Antibacterial Activity

Another study focused on the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. This research indicates the compound's potential utility in developing new antibacterial agents (Kashif Iqbal et al., 2017).

Alzheimer’s Disease Treatment

Research into the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives evaluated them as potential drug candidates for Alzheimer’s disease, highlighting the application of such compounds in exploring treatments for neurodegenerative disorders (A. Rehman et al., 2018).

Anti-bacterial and Anti-cancer Activities

Studies have also synthesized and evaluated N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide for their anti-bacterial and anti-cancer activities, illustrating the broader pharmacological applications of these compounds (H. Khalid et al., 2016).

Molecular Interaction Studies

Another area of research involves molecular interaction studies of antagonist compounds with cannabinoid receptors, providing insights into the design of receptor-specific drugs (J. Shim et al., 2002).

properties

IUPAC Name

1-methylsulfonyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S2/c1-3-11-26-16-8-6-14(7-9-16)17-13-27-19(20-17)21-18(23)15-5-4-10-22(12-15)28(2,24)25/h6-9,13,15H,3-5,10-12H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJMVPMOANEUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCN(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(methylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)piperidine-3-carboxamide

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